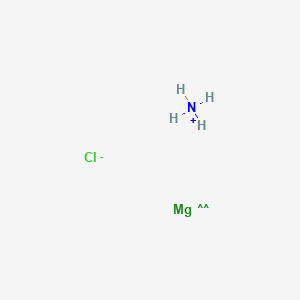

Ammonium magnesium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ammonium magnesium chloride, with the chemical formula Cl3H4MgN, is a white or pale yellow crystalline solid. It is highly soluble in water, and its solution is acidic. This compound is hygroscopic, meaning it easily absorbs moisture from the air .

Métodos De Preparación

Ammonium magnesium chloride can be synthesized through various methods. One common method involves the reaction of magnesium chloride hexahydrate with ammonium chloride. The reaction is typically carried out in a controlled environment to ensure the formation of high-purity anhydrous magnesium chloride. The reaction conditions include a molar ratio of ammonium chloride to dehydrated magnesium chloride of 2:1, a reaction temperature of 723 K (450 °C), and a reaction time of 1 hour . Industrial production methods often involve the use of alumina as a covering agent to facilitate the dehydration process and ensure the purity of the final product .

Análisis De Reacciones Químicas

Ammonium magnesium chloride undergoes various chemical reactions, including:

Dehydration: When heated, this compound hexahydrate (ammonium carnallite) dehydrates to form anhydrous this compound.

Reaction with Sodium Hydroxide: this compound reacts with sodium hydroxide to form magnesium hydroxide and ammonium chloride. The reaction is as follows[ \ce{MgCl2 + 2NaOH -> Mg(OH)2 + 2NaCl} ]

Reaction with Phosphates: In an ammonia-ammonium chloride buffer, this compound reacts with sodium monohydrogen phosphate to form a characteristic crystalline precipitate of magnesium ammonium phosphate.

Aplicaciones Científicas De Investigación

Ammonium magnesium chloride has several scientific research applications:

Mecanismo De Acción

The mechanism of action of ammonium magnesium chloride involves its ability to increase the acidity of solutions by releasing hydrogen ions. This property makes it useful as an expectorant in cough syrups, where it irritates the bronchial mucosa, leading to the production of respiratory tract fluid and facilitating effective coughing . Additionally, in the body, ammonium chloride is converted into urea by the liver, releasing hydrogen and chloride ions into the extracellular fluid, which helps maintain acid-base balance .

Comparación Con Compuestos Similares

Ammonium magnesium chloride can be compared with other magnesium compounds such as magnesium chloride, magnesium sulfate, and magnesium hydroxide.

Magnesium Sulfate:

Magnesium Hydroxide:

This compound is unique in its dual role as both a magnesium and ammonium source, making it particularly useful in applications requiring both ions.

Propiedades

Fórmula molecular |

ClH4MgN |

|---|---|

Peso molecular |

77.80 g/mol |

InChI |

InChI=1S/ClH.Mg.H3N/h1H;;1H3 |

Clave InChI |

VFAXGZLIPBSFQU-UHFFFAOYSA-N |

SMILES canónico |

[NH4+].[Mg].[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl](methyl)amine](/img/structure/B12339731.png)

![5-[(2S,6S,7E,9E)-13-(3-Furyl)-2,6,10-trimethyl-7,9-tridecadienylidene]-4-hydroxy-3-methylfuran-2(5H)-one](/img/structure/B12339742.png)

![Hydrazinecarboxylic acid, 2-[[5-(trifluoromethyl)-2-pyridinyl]methylene]-, 1,1-dimethylethyl ester](/img/structure/B12339744.png)

![[(2S)-2-[(1R,3aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl] 4-methylbenzenesulfonate](/img/structure/B12339757.png)

![(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12339769.png)

![5-Chloro-6-[(2-oxopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12339781.png)

![(E)-[(2-methoxyphenyl)methylidene][(Z)-[(methylsulfanyl)[(prop-2-en-1-yl)amino]methylidene]amino]amine hydroiodide](/img/structure/B12339790.png)

![Copper,[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-](/img/structure/B12339798.png)